molecular formula C8H14NO7P2+ B1677941 3-(2-Hydroxy-2,2-Diphosphonoethyl)-1-Methylpyridinium

3-(2-Hydroxy-2,2-Diphosphonoethyl)-1-Methylpyridinium

Cat. No.: B1677941
M. Wt: 298.15 g/mol
InChI Key: BBNRLGQPSIXFHZ-UHFFFAOYSA-O
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Preparation Methods

The synthesis of NE10575 involves several steps, starting with the preparation of the pyridinium ring followed by the introduction of the diphosphonoethyl group. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be synthesized using standard organic synthesis techniques, including nucleophilic substitution and phosphorylation reactions .

This would include careful control of reaction conditions such as temperature, pH, and solvent choice .

Chemical Reactions Analysis

NE10575 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NE10575 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of NE10575 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

NE10575 is unique due to its specific structure and bioactivity. Similar compounds include other pyridinium-based ligands and diphosphonoethyl derivatives. These compounds share some structural features with NE10575 but differ in their specific functional groups and bioactivity .

Some similar compounds include:

NE10575 stands out due to its specific combination of a pyridinium ring and diphosphonoethyl group, which gives it unique properties and applications in scientific research .

Properties

Molecular Formula

C8H14NO7P2+

Molecular Weight

298.15 g/mol

IUPAC Name

[1-hydroxy-2-(1-methylpyridin-1-ium-3-yl)-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C8H13NO7P2/c1-9-4-2-3-7(6-9)5-8(10,17(11,12)13)18(14,15)16/h2-4,6,10H,5H2,1H3,(H3-,11,12,13,14,15,16)/p+1

InChI Key

BBNRLGQPSIXFHZ-UHFFFAOYSA-O

SMILES

C[N+]1=CC=CC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

C[N+]1=CC=CC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NE10575;  NE 10575;  NE-10575.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Hydroxy-2,2-Diphosphonoethyl)-1-Methylpyridinium
Reactant of Route 2
3-(2-Hydroxy-2,2-Diphosphonoethyl)-1-Methylpyridinium
Reactant of Route 3
3-(2-Hydroxy-2,2-Diphosphonoethyl)-1-Methylpyridinium
Reactant of Route 4
3-(2-Hydroxy-2,2-Diphosphonoethyl)-1-Methylpyridinium
Reactant of Route 5
3-(2-Hydroxy-2,2-Diphosphonoethyl)-1-Methylpyridinium
Reactant of Route 6
3-(2-Hydroxy-2,2-Diphosphonoethyl)-1-Methylpyridinium

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